molecular formula C14H16O B14479719 1-tert-Butylnaphthalen-2-ol CAS No. 65307-83-7

1-tert-Butylnaphthalen-2-ol

Cat. No.: B14479719
CAS No.: 65307-83-7
M. Wt: 200.28 g/mol
InChI Key: HKPYQIOFFQCSHC-UHFFFAOYSA-N
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Description

1-tert-Butylnaphthalen-2-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a naphthalene ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butylnaphthalen-2-ol can be synthesized through several methods. One common approach involves the alkylation of naphthol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form naphthalenes with different substituents.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products:

    Oxidation: Formation of naphthoquinones or naphthaldehydes.

    Reduction: Formation of tert-butyl naphthalenes.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-tert-Butylnaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-tert-Butylnaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

  • 2-tert-Butylnaphthalen-1-ol
  • tert-Butylphenol
  • tert-Butylnaphthalene

Comparison: 1-tert-Butylnaphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

65307-83-7

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-tert-butylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h4-9,15H,1-3H3

InChI Key

HKPYQIOFFQCSHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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